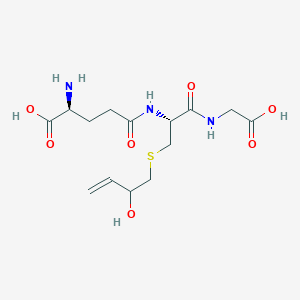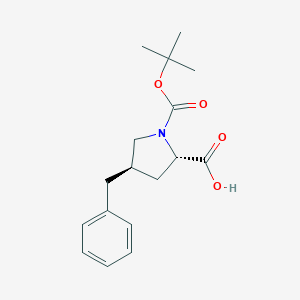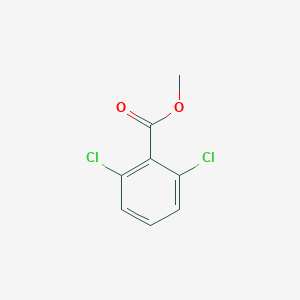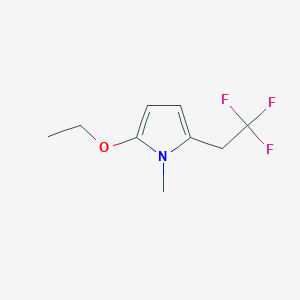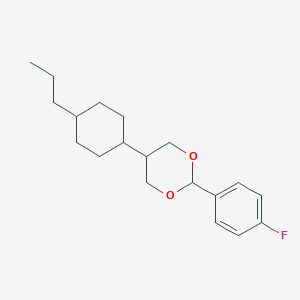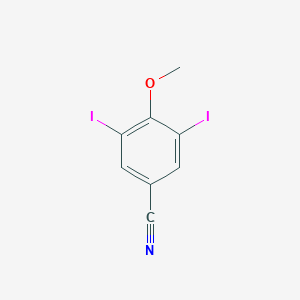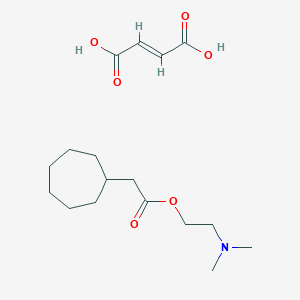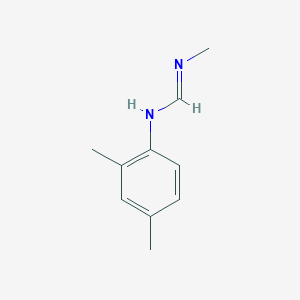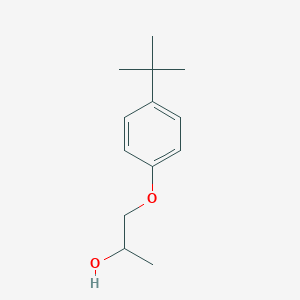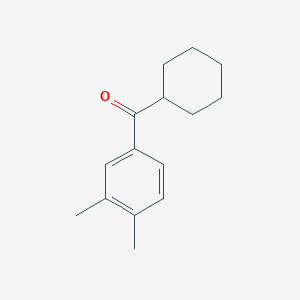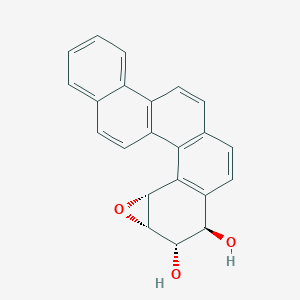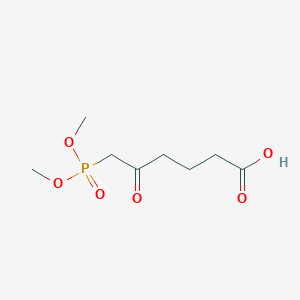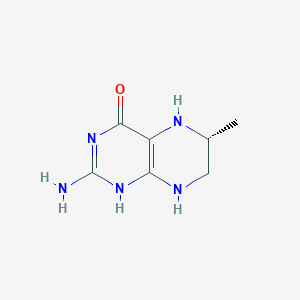
(6r)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3H)-One, also known as tetrahydrobiopterin (BH4), is a naturally occurring cofactor that is essential for the activity of several enzymes involved in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 is synthesized from GTP in a complex biochemical pathway that involves several enzymes and cofactors.
Mécanisme D'action
BH4 acts as a cofactor for several enzymes involved in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 binds to the active site of these enzymes and facilitates the conversion of their respective substrates to their respective products. BH4 also stabilizes the enzymes and protects them from degradation.
Effets Biochimiques Et Physiologiques
BH4 deficiency has been linked to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular disease. BH4 supplementation has been shown to improve the symptoms of these diseases by increasing the activity of the enzymes involved in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 supplementation has also been shown to improve endothelial function and reduce oxidative stress in patients with cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
BH4 is a relatively stable molecule that can be easily synthesized and purified. BH4 is also readily available from commercial sources. However, BH4 is a cofactor that is required for the activity of several enzymes, and its effects on these enzymes can be difficult to isolate from other factors that affect enzyme activity.
Orientations Futures
Future research on BH4 should focus on its role in the regulation of gene expression and its potential as a therapeutic target for the treatment of metabolic and cardiovascular diseases. BH4 may also have applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the development of new methods for the synthesis and delivery of BH4 may improve its efficacy and reduce its side effects.
Méthodes De Synthèse
The synthesis of BH4 involves several enzymatic steps that occur in the liver and other tissues. The first step involves the conversion of GTP to dihydroneopterin triphosphate (H2NTP) by the enzyme GTP cyclohydrolase I (GCH1). H2NTP is then converted to 6-pyruvoyltetrahydropterin (PTP) by the enzyme 6-pyruvoyltetrahydropterin synthase (PTPS). Finally, PTP is converted to BH4 by the enzyme sepiapterin reductase (SPR). The synthesis of BH4 requires several cofactors, including iron, vitamin C, and folate.
Applications De Recherche Scientifique
BH4 has been extensively studied for its role in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 is a cofactor for the enzymes tyrosine hydroxylase, phenylalanine hydroxylase, and tryptophan hydroxylase, which are involved in the synthesis of dopamine, norepinephrine, epinephrine, serotonin, and melatonin. BH4 is also a cofactor for the enzyme nitric oxide synthase (NOS), which is involved in the synthesis of nitric oxide. BH4 deficiency has been linked to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular disease.
Propriétés
Numéro CAS |
136693-01-1 |
|---|---|
Nom du produit |
(6r)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One |
Formule moléculaire |
C7H11N5O |
Poids moléculaire |
181.2 g/mol |
Nom IUPAC |
(6R)-2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H11N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3,10H,2H2,1H3,(H4,8,9,11,12,13)/t3-/m1/s1 |
Clé InChI |
HWOZEJJVUCALGB-GSVOUGTGSA-N |
SMILES isomérique |
C[C@@H]1CNC2=C(N1)C(=O)N=C(N2)N |
SMILES |
CC1CNC2=C(N1)C(=O)NC(=N2)N |
SMILES canonique |
CC1CNC2=C(N1)C(=O)N=C(N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





